molecular formula C19H15N5 B1625318 6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline CAS No. 705262-76-6

6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline

Cat. No.: B1625318
CAS No.: 705262-76-6
M. Wt: 313.4 g/mol
InChI Key: VWRIUYRZMDTOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

705262-76-6

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline

InChI

InChI=1S/C19H15N5/c1-2-8-20-15(4-1)19-18(17-5-3-11-24(17)23-19)13-6-7-14-16(12-13)22-10-9-21-14/h1-2,4,6-10,12H,3,5,11H2

InChI Key

VWRIUYRZMDTOCY-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=CC5=NC=CN=C5C=C4

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=CC5=NC=CN=C5C=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add THF (2.2 mL) to 6-bromo-quinoxaline (Yamamoto, T. et al., J. Am. Chem. Soc. 1996, 118, 3930-3936; 219 mg, 1.05 mmol) and purge the solution with nitrogen for 10 min. Add tris(dibenzylideneacetone)dipalladium(0) (80 mg, 0.087 mmol) and bis(1,2-bis(diphenylphosphino)ethane)palladium(0) (78 mg, 0.087 mmol), purge the reaction with nitrogen for 2 min, and stir the reaction at room temperature for 20 min. Add (2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid (Preparation 5; 200 mg, 0.87 mmol) in 1:1 DMF/THF (2 mL each) and stir for 10 min. Add 2.0M aqueous potassium carbonate (1.04 mL, 2.1 mmol) and heat the reaction to 65° C. Add additional tris(dibenzylideneacetone)dipalladium(0) (80 mg, 0.087 mmol) after 1 h and 3 h. Stir the reaction at 65° C. for 18 h, filter through Celite® with methanol/chloroform, and concentrate in vacuo. Purify by flash column chromatography followed by reverse-phase preparative HPLC. Concentrate the pure fractions from the preparative HPLC in vacuo, take up in methanol, treat with MP-carbonate beads, filter, and concentrate in vacuo to provide the title compound (82 mg, 30%) as a clear, colorless oil. MS ESI+ m/e 314 (M+1). 1H NMR (CDCl3) δ 8.86 (m, 3H), 8.11 (m, 1H), 8.05 (m, 2H), 7.79 (m, 2H), 7.47 (m, 1H), 4.33 (m, 2H), 3.11 (m, 2H), 2.72 (m, 2H). HPLC: 98.5%, Rt=13.61 min. TLC (SiO2): Rf0.3 (1:3 [80:18:2 chloroform/methanol/concentrated aqueous ammonium hydroxide]/dichloromethane).
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Name
(2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
DMF THF
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.04 mL
Type
reactant
Reaction Step Three
[Compound]
Name
bis(1,2-bis(diphenylphosphino)ethane)palladium(0)
Quantity
78 mg
Type
reactant
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Five
Yield
30%

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